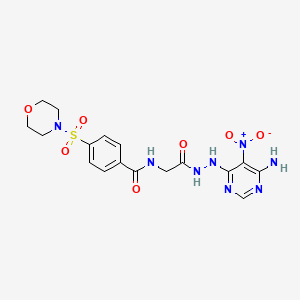

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide

Description

The compound N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide features a pyrimidine core substituted with amino (-NH₂) and nitro (-NO₂) groups at positions 6 and 5, respectively. This pyrimidine moiety is linked via a hydrazinyl-oxoethyl chain to a benzamide group bearing a morpholinosulfonyl (-SO₂-morpholine) substituent at the para position.

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O7S/c18-15-14(25(28)29)16(21-10-20-15)23-22-13(26)9-19-17(27)11-1-3-12(4-2-11)33(30,31)24-5-7-32-8-6-24/h1-4,10H,5-9H2,(H,19,27)(H,22,26)(H3,18,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWBASSDIHWNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound features a unique combination of functional groups, including a hydrazine moiety, a pyrimidine ring with nitro and amino substitutions, and a benzamide structure. These structural characteristics suggest that it may possess significant biological activities, including antiviral properties.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N7O4 |

| Molecular Weight | 331.29 g/mol |

| Density | 1.482 g/cm³ (predicted) |

| Boiling Point | 604.8 °C (predicted) |

| pKa | 10.41 (predicted) |

These properties indicate that the compound is relatively stable and may exhibit solubility characteristics conducive to biological interactions.

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity. It has been shown to inhibit specific viral replication pathways, particularly those associated with HIV. The structural components suggest that it may interact with viral proteins, thereby disrupting replication processes.

Case Studies

- HIV Inhibition : Preliminary studies have demonstrated that similar compounds can interfere with HIV replication by targeting viral enzymes and proteins essential for the virus's life cycle. The specific binding affinity of this compound to such targets is under investigation, with early data suggesting potential efficacy in reducing viral load in infected cell cultures .

- Mechanism of Action : The compound’s hydrazine and pyrimidine functionalities are believed to play critical roles in its mechanism of action against viral pathogens. The nitro group may enhance the compound's reactivity towards nucleophilic sites on viral proteins, leading to inhibition of their function.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |

The unique combination of functional groups in this compound may provide distinct mechanisms of action compared to these similar compounds, warranting further research into its pharmacological profile .

Future Research Directions

Further studies are necessary to elucidate the full pharmacological profile of this compound. Key areas for future research include:

- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile of the compound in live subjects.

- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets will provide insights into its mechanism of action.

- Structure-Activity Relationship (SAR) : Exploring variations in the compound's structure to optimize its biological activity and minimize potential side effects.

Comparison with Similar Compounds

Pyrimidine Derivatives

The pyrimidine ring is a common scaffold in medicinal chemistry. Key comparisons include:

- Substituent Effects: The target compound’s 6-amino-5-nitro substitution contrasts with fluorophenyl or methyl groups in analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Fluorine substituents enhance metabolic stability and lipophilicity, whereas the nitro group in the target compound may increase electrophilicity and reactivity . N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () features a hydroxymethyl group, which improves water solubility compared to the nitro group in the target compound .

Hydrazine/Hydrazide Derivatives

The hydrazinyl-oxoethyl linker in the target compound shares similarities with hydrazinecarbothioamides and triazole derivatives:

- Synthesis and Reactivity: describes the synthesis of 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides, which cyclize to form triazoles under basic conditions. IR data from (e.g., C=O at 1663–1682 cm⁻¹, NH stretches at 3150–3319 cm⁻¹) provide benchmarks for verifying the target compound’s hydrazine and amide functionalities .

Sulfonamide and Benzamide Groups

The morpholinosulfonyl benzamide moiety distinguishes the target compound from other sulfonamide/amide derivatives:

- Morpholinosulfonyl vs. Phenylsulfonyl: In , 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = H, Cl, Br) utilize phenylsulfonyl groups, which are less polar than the morpholinosulfonyl group in the target compound. The morpholine ring enhances solubility via hydrogen bonding and imparts conformational flexibility .

Data Tables

Table 1: Structural and Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.